molecular formula C17H18N4S B2566918 4-(3-Methyl-4-(isopropyl)phenyl)-3-(4-pyridyl)-1,2,4-triazoline-5-thione CAS No. 1022892-14-3

4-(3-Methyl-4-(isopropyl)phenyl)-3-(4-pyridyl)-1,2,4-triazoline-5-thione

Cat. No. B2566918
CAS RN: 1022892-14-3
M. Wt: 310.42
InChI Key: XDFSWNXPXJMPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-4-(isopropyl)phenyl)-3-(4-pyridyl)-1,2,4-triazoline-5-thione, also known as MPTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPTT is a triazoline-based compound that has been synthesized through various methods and has been found to have unique properties that make it useful in a variety of scientific applications.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study conducted by Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles and their derivatives, evaluating their antimicrobial activities. The research focused on producing derivatives of 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and assessing their effectiveness against various microbial strains. The antimicrobial activity study revealed that most of the synthesized compounds exhibited good to moderate activity against the tested microorganisms, underscoring their potential in developing antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Structural and Chemical Properties

Research by Castiñeiras et al. (2018) focused on the synthesis and structural assessment of a derivative of 1,2,4-triazole-3-thione, studying its complex with HgCl2. The study aimed to understand the molecular and supramolecular structures of the ligand and the complex using X-ray diffractometry, contributing to the knowledge of coordination chemistry and the potential applications of these compounds in material science (Castiñeiras, García-Santos, & Saa, 2018).

Potential Pharmacological Actions

A 2004 study by Pitucha et al. investigated the synthesis of new derivatives of 1-(2-aminoethyl)-4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione. The researchers proposed that due to the structure of the obtained derivatives, these compounds could reveal potential pharmacological actions on the central nervous system, indicating their significance in the development of novel CNS-active agents (Pitucha, Wujec, & Dobosz, 2004).

Tautomerism Studies

The study of tautomerism in 1,2,4-triazoles has been a subject of interest due to its implications in chemical reactivity and stability. Kubota and Uda (1973) conducted a study on the tautomerism of 3-Phenyl-1, 2, 4-triazolin-5-one, 3-Phenyl-1, 2, 4-triazoline-5-thione, and their N-methyl derivatives. Their research provided insight into the predominance of certain tautomeric forms, contributing to the understanding of the chemical behavior of these compounds under different conditions (Kubota & Uda, 1973).

properties

IUPAC Name

4-(3-methyl-4-propan-2-ylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-11(2)15-5-4-14(10-12(15)3)21-16(19-20-17(21)22)13-6-8-18-9-7-13/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFSWNXPXJMPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NNC2=S)C3=CC=NC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methyl-4-propan-2-ylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.